molecular formula C17H14O8 B1215000 3',4',5,6-Tetrahydroxy-3,7-dimethoxyflavone CAS No. 59171-23-2

3',4',5,6-Tetrahydroxy-3,7-dimethoxyflavone

Cat. No. B1215000
CAS RN: 59171-23-2
M. Wt: 346.3 g/mol
InChI Key: WGWGXVOAFMLMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone is a dimethoxyflavone that is the 3,7-di-O-methyl derivative of quercetagetin . It has a molecular formula of C17H14O8 .


Molecular Structure Analysis

The molecular structure of 3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone consists of a flavone backbone with hydroxy and methoxy functional groups attached. It has an average mass of 346.288 Da and a monoisotopic mass of 346.068878 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone are not available, it’s known that flavones can undergo reactions such as methylation, glycosylation, and hydrogenation .


Physical And Chemical Properties Analysis

3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone has a net charge of 0. Its InChI string is InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)13(11)20)15(22)17(24-2)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 .

Future Directions

The future research directions for 3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone could include further investigation into its potential biological activities, such as its cytotoxic activity , and exploration of its potential therapeutic applications.

properties

CAS RN

59171-23-2

Product Name

3',4',5,6-Tetrahydroxy-3,7-dimethoxyflavone

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)13(11)20)15(22)17(24-2)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3

InChI Key

WGWGXVOAFMLMJZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)O

Other CAS RN

59171-23-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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